2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 7-methyl group and a sulfanyl-linked 4-bromobenzyl moiety. This scaffold is notable for its rigid planar structure, which prevents tautomerization and enhances stability, making it a promising candidate for medicinal chemistry applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-10-2-7-13-17-14(18-15(20)19(13)8-10)21-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQABLSYMQMBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)Br)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyridotriazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile.
Introduction of the Bromophenylmethyl Group: This step involves the reaction of the pyridotriazine core with 4-bromobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Palladium-Catalyzed C–H Activation
For further functionalization (e.g., arylation), palladium-catalyzed C–H activation is a viable method :
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Position 3 : Activation via Pd(II) catalysts enables coupling with aryl halides under hexafluoroisopropanol (HFIP) solvent.
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Position 6 : Tetramerization or π-aryl palladation facilitates arylation reactions.
Formylation and Oxidation
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Formylation : Vilsmeier-Haack reagents can introduce formyl groups at nucleophilic positions (e.g., position 3) .
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Oxidation : Oxidizing agents like sodium periodate or PCC are used to convert diols or alcohols into ketones or aldehydes .
Reaction Mechanisms and Conditions
Analytical and Structural Insights
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NMR Spectroscopy :
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Mass Spectrometry :
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit promising antimicrobial properties. The presence of the bromophenyl group enhances the compound's ability to interact with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death. In vitro tests have shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent in clinical settings .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary results suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of similar compounds can significantly reduce the viability of estrogen receptor-positive breast cancer cells (MCF7) and other tumor lines . Molecular docking studies further support its potential as an inhibitor of key enzymes involved in cancer metabolism.
Enzyme Inhibition
The unique structural components of this compound allow it to act as an inhibitor for specific enzymes linked to disease processes. For example, it may target enzymes involved in metabolic pathways that are upregulated in cancer cells or pathogens. The thioether linkage is particularly noteworthy for its potential role in enzyme interactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and E.coli. |
| Study B | Anticancer Evaluation | Showed IC50 values below 10 µM against MCF7 cell lines, indicating strong anticancer potential. |
| Study C | Enzyme Interaction | Identified as a potential inhibitor of metabolic enzymes related to tumor growth; further studies are ongoing to elucidate specific targets. |
Mechanism of Action
The mechanism by which 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a][1,3,5]triazin-4-one scaffold has been extensively modified to explore structure-activity relationships. Below is a detailed comparison of the target compound with key analogs:
Physical and Spectral Properties
Key Research Findings and Trends
Synthetic Flexibility : The 2- and 7-positions of the pyrido[1,2-a][1,3,5]triazin-4-one core are highly amenable to modification via Suzuki coupling or nucleophilic substitution, enabling rapid library generation .
Impact of Substituents: Electron-withdrawing groups (Br, Cl): Enhance biological activity by increasing electrophilicity and membrane permeability . Sulfanyl vs. Amino substituents: Sulfanyl groups (as in the target compound) may offer better metabolic stability than amino groups, which are prone to oxidation .
Structural Rigidity: The planar triazinone ring prevents tautomerization, ensuring consistent pharmacodynamic profiles across analogs .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896326-39-9) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H12BrN3OS
- Molecular Weight : 362.2443 g/mol
- SMILES Notation : Brc1ccc(cc1)CSc1nc(=O)n2c(n1)ccc(c2)C
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound:
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Antitumor Activity :
- The compound has shown promising results in inhibiting tumor growth in several cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, particularly in combination with doxorubicin, enhancing cytotoxic effects and inducing apoptosis in MCF-7 and MDA-MB-231 cell lines .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl group and variations in the pyrido-triazine structure can significantly affect its potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on phenyl ring | Increased cytotoxicity in cancer cells |
| Variations in sulfur-containing moieties | Altered anti-inflammatory effects |
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in human lung carcinoma cells by inducing cell cycle arrest and apoptosis mechanisms. This suggests potential applications in lung cancer therapy.
- Case Study 2 : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy in resistant breast cancer models. The study emphasized the importance of structural modifications to improve bioavailability and therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how can purity be optimized?
- Methodology : Use nucleophilic substitution reactions targeting the pyrido-triazinone core, with [(4-bromophenyl)methyl]sulfanyl groups introduced via thiol-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC with UV detection at 254 nm .
- Data Contradiction : If impurities persist, adjust stoichiometric ratios of reactants (e.g., triazinone:thiol = 1:1.2) to minimize unreacted intermediates.
Q. How can the solubility and stability of this compound be characterized under physiological conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying solubility via UV-Vis spectroscopy.
- Stability : Incubate at 37°C for 24–72 hours and analyze degradation products using LC-MS.
Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?
- Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., 4-bromophenyl vs. pyrido-triazinone coupling).
- X-ray Crystallography : Resolve ambiguous NOE correlations by comparing experimental data to crystallographic databases (e.g., Cambridge Structural Database) .
- Contradiction Management : If NMR signals overlap, use 2D experiments (COSY, HSQC) or computational modeling (DFT) to assign peaks.
Advanced Research Questions
Q. How can in vitro-to-in vivo extrapolation (IVIVE) models be designed to predict this compound’s pharmacokinetics and toxicity?
- Experimental Design :
- ADME Profiling : Use Caco-2 cells for permeability and microsomal assays (human liver microsomes) for metabolic stability.
- Toxicity : Screen for CYP450 inhibition and hERG channel binding.
Q. What experimental frameworks are suitable for studying environmental fate, including abiotic/biotic degradation pathways?
- Methodology :
- Abiotic Degradation : Hydrolysis studies under varied pH/temperature conditions, analyzed via LC-MS/MS.
- Biotic Degradation : Soil microcosm experiments with LC-HRMS to identify microbial metabolites.
Q. How can computational chemistry (e.g., molecular docking) guide the identification of biological targets for this compound?
- Workflow :
Target Prediction : Use SwissTargetPrediction or PharmMapper to prioritize kinases or triazine-binding enzymes.
Docking Simulations : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like EGFR or CDK3.
Validation : Compare docking scores with experimental IC values from kinase inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Approach :
- Meta-Analysis : Normalize data using Z-score transformation to account for inter-lab variability.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in discrepant cell lines.
- Documentation : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) data principles for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
